molecular formula C5H10N2O4 B3056044 1,5-Dinitropentane CAS No. 6848-84-6

1,5-Dinitropentane

Cat. No.: B3056044
CAS No.: 6848-84-6
M. Wt: 162.14 g/mol
InChI Key: OQCOYCBADKYRQS-UHFFFAOYSA-N
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Description

1,5-Dinitropentane is an organic compound with the molecular formula C5H10N2O4 It is a dinitroalkane, meaning it contains two nitro groups (-NO2) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinitropentane can be synthesized through the nitration of 1,5-diiodopentane. The process involves the reaction of 1,5-diiodopentane with silver nitrite in an anhydrous ether solution. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The mixture is then allowed to warm to room temperature, and the product is extracted using benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures would also be crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

1,5-Dinitropentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dinitropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dinitropentane primarily involves its ability to undergo various chemical transformations. The nitro groups are highly reactive and can participate in reduction, substitution, and polymerization reactions. These reactions often involve the formation and breaking of carbon-nitrogen and carbon-carbon bonds, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dinitrobutane
  • 1,6-Dinitrohexane
  • 1,7-Dinitroheptane
  • 1,8-Dinitrooctane
  • 1,9-Dinitrononane
  • 1,10-Dinitrodecane

Uniqueness

1,5-Dinitropentane is unique due to its specific chain length and the positioning of the nitro groups. This positioning allows it to form specific macrocycles through depolymerization, which is not observed in all dinitroalkanes . Its ability to form dynamic covalent polymers with unique adaptive properties also sets it apart from other similar compounds .

Properties

IUPAC Name

1,5-dinitropentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOYCBADKYRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[N+](=O)[O-])CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288335
Record name 1,5-dinitropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6848-84-6
Record name NSC55332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dinitropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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